molecular formula C19H17F3N2O6 B2981858 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396873-29-2

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

カタログ番号: B2981858
CAS番号: 1396873-29-2
分子量: 426.348
InChIキー: WWWAQDXCRPWDDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is an oxalamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group and a 4-(trifluoromethoxy)phenyl moiety linked via an oxalamide bridge. The structural complexity of this compound—specifically the hydroxypropyl spacer, trifluoromethoxy group, and benzodioxol system—imparts unique physicochemical and biological properties, which are explored here through comparison with analogous structures.

特性

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O6/c1-18(27,11-2-7-14-15(8-11)29-10-28-14)9-23-16(25)17(26)24-12-3-5-13(6-4-12)30-19(20,21)22/h2-8,27H,9-10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWAQDXCRPWDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that exhibits significant biological activity. This compound integrates a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological properties, including anti-inflammatory and anticancer activities. The unique combination of its structural components suggests potential interactions with specific biological targets, making it a subject of interest in medicinal chemistry and drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxalamide functional groups. The synthetic routes may utilize various reagents and conditions to optimize yield and purity. For instance, reactions can be conducted in organic solvents like dichloromethane under controlled temperatures to facilitate the formation of the desired product.

Key Properties

PropertyValue
Molecular FormulaC19H19F3N2O5
Molecular Weight390.8 g/mol
CAS Number1396675-77-6
StructureContains benzo[d][1,3]dioxole and oxalamide groups

The biological activity of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is attributed to its ability to interact with various biological pathways. Preliminary studies suggest that compounds with similar structures can inhibit key enzymes or modulate receptor activity, leading to therapeutic effects in conditions such as inflammation and cancer.

Case Studies and Research Findings

Recent studies have explored the antibacterial and antifungal properties of related dioxole compounds. For example, a series of 1,3-dioxolanes demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating that structural motifs similar to those in N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide may confer similar biological effects .

Table: Comparative Biological Activity

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-...)625 - 1250Significant against C. albicans
Related Dioxolanes500 - 1000Moderate against C. albicans

Pharmacological Implications

The pharmacological implications of this compound are profound. Its potential as an enzyme inhibitor suggests applications in drug development for diseases characterized by overactive enzymatic pathways. Additionally, its structural characteristics may allow for modifications that enhance its efficacy or reduce toxicity.

類似化合物との比較

Key Structural Features

  • Benzo[d][1,3]dioxol Group : Enhances metabolic stability and lipophilicity compared to simple phenyl groups .
  • Trifluoromethoxy Substituent : Introduces strong electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets .

Structural Comparison with Analogous Oxalamides

Substituent Variations in Oxalamide Derivatives

Compound Name R1 Group R2 Group Molecular Weight Key Features Reference
Target Compound 2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl 4-(Trifluoromethoxy)phenyl ~414.4* Hydroxypropyl spacer, trifluoromethoxy
N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl 292.3 Lacks benzodioxol; simpler substituents
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide Benzo[d][1,3]dioxol-5-yl 2-(4-(2-Fluorophenyl)piperazinyl)ethyl 414.4 Piperazine ring; fluorophenyl moiety
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) 4-Methoxyphenethyl 2-Methoxyphenyl 342.4 Methoxy groups; no benzodioxol

*Estimated based on analogs in .

Impact of Substituents on Activity

  • Trifluoromethoxy vs.
  • Benzodioxol vs. Plain Phenyl : The benzodioxol system may reduce metabolic oxidation rates compared to unsubstituted phenyl groups, as seen in , where similar compounds resisted amide hydrolysis .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethyl groups (e.g., Compound 18 in ) improve binding to cytochrome P450 enzymes and other targets by enhancing dipole interactions .
  • Hydroxypropyl Spacer : The hydroxy group may form hydrogen bonds with catalytic residues in enzymes like stearoyl-CoA desaturase (SCD1), as suggested by SAR studies in .
  • Benzodioxol System : This moiety is associated with increased metabolic stability in hepatocyte assays (), though its bulkiness may reduce solubility compared to smaller substituents .

Physicochemical and Metabolic Properties

Physicochemical Properties

Property Target Compound N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Compound 17 ()
Molecular Weight ~414.4 292.3 342.4
LogP (Estimated) ~3.5 (highly lipophilic) ~2.8 ~2.2
Solubility Low (hydroxypropyl may improve) Moderate High (methoxy groups)

Metabolic Stability

  • The trifluoromethoxy group resists oxidative metabolism compared to methoxy or hydroxy groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can dimerization side products be minimized?

  • Methodology : The synthesis of structurally analogous oxalamides (e.g., compound 16 in ) involves sequential coupling of amine intermediates via oxalyl chloride or activated esters. To minimize dimerization (e.g., 23% dimer in compound 16 ), use stoichiometric control of reagents, low-temperature reactions, and silica gel chromatography for purification. Employing bulky protecting groups or kinetic trapping strategies can further suppress side reactions .
  • Characterization : Confirm purity via HPLC and structural integrity using 1^1H/13^13C NMR (e.g., 6.8–7.4 ppm for aromatic protons) and HRMS (e.g., m/z 498.1452 for C20_{20}H18_{18}F3_3NO6_6) .

Q. How can the stereochemical configuration of the 2-hydroxypropyl moiety be confirmed experimentally?

  • Methodology : Use chiral derivatization agents (e.g., Mosher’s acid) followed by 1^1H NMR analysis to assign stereochemistry. Alternatively, X-ray crystallography of a crystalline intermediate (e.g., benzo[d][1,3]dioxol-5-yl derivatives in ) provides unambiguous confirmation .

Q. What spectroscopic techniques are critical for validating the trifluoromethoxyphenyl group’s integrity?

  • Methodology : 19^{19}F NMR is essential (e.g., δ -58 ppm for CF3_3O). Confirm via IR spectroscopy (C-F stretching at 1150–1250 cm1^{-1}) and elemental analysis (e.g., 18.2% fluorine content) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing CF3_3O group activates the phenyl ring toward nucleophilic aromatic substitution but deactivates it for electrophilic reactions. For Suzuki-Miyaura coupling (e.g., ), optimize Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) to overcome steric hindrance from the CF3_3O moiety .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetics : Assess metabolic stability (e.g., CYP450 assays in ) to identify rapid degradation pathways.
  • Formulation : Improve bioavailability via prodrug strategies (e.g., esterification of the hydroxypropyl group) or lipid-based carriers .
  • Target Engagement : Use radiolabeled analogs (e.g., 14^{14}C-tagged oxalamide) to validate target binding in vivo .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes (e.g., CYP4F11)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with CYP4F11’s crystal structure (PDB: 4F11) to map binding poses.
  • MD Simulations : Analyze stability of the trifluoromethoxy group’s orientation in the active site over 100-ns trajectories.
  • Validation : Compare predictions with in vitro inhibition data (e.g., IC50_{50} shifts due to CF3_3O substitution) .

Q. What experimental designs differentiate between off-target effects and true pharmacological activity in neurogenesis assays?

  • Methodology :

  • Control Compounds : Synthesize analogs lacking the benzo[d][1,3]dioxol-5-yl group (e.g., ’s compound 9b ) to isolate structural contributions.
  • Pathway Profiling : Use RNA-seq or phosphoproteomics to identify activated pathways (e.g., BDNF/TrkB vs. Wnt/β-catenin) in hippocampal neurons .
  • Genetic Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., stearoyl-CoA desaturase in ) to confirm mechanism .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across enzyme inhibition studies?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization of the hydroxypropyl group).
  • Enzyme Sources : Compare recombinant vs. tissue-extracted CYP4F11 activity ( shows 3-fold differences due to post-translational modifications).
  • Data Normalization : Use internal controls (e.g., ketoconazole for CYP3A4) to correct for batch variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。